molecular formula C5H9NO2 B1584434 4,4-Dimethyl-1,3-oxazolidin-2-one CAS No. 26654-39-7

4,4-Dimethyl-1,3-oxazolidin-2-one

Cat. No.: B1584434
CAS No.: 26654-39-7
M. Wt: 115.13 g/mol
InChI Key: SYARCRAQWWGZKY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-oxazolidin-2-one (DMOZD) is a cyclic carbamate derivative notable for its role as a thermal degradation product of 2-amino-2-methyl-1-propanol (AMP), a solvent used in industrial CO₂ capture processes . Its formation is linked to AMP degradation under elevated temperatures (120–150°C), with kinetics dependent on AMP concentration rather than CO₂ levels . DMOZD is synthesized via coupling reactions involving α,β-unsaturated carboxylic acids, yielding ~71% efficiency under optimized conditions . Structurally, the molecule features a five-membered oxazolidinone ring with two methyl groups at the 4-position, influencing its steric and electronic properties .

Properties

IUPAC Name

4,4-dimethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYARCRAQWWGZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074617
Record name 2-Oxazolidinone, 4,4-dimethyl-
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Molecular Weight

115.13 g/mol
Source PubChem
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CAS No.

26654-39-7
Record name 4,4-Dimethyl-2-oxazolidinone
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Record name 4,4-Dimethyl-1,3-oxazolidin-2-one
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Record name 2-Oxazolidinone, 4,4-dimethyl-
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Record name 4,4-dimethyl-1,3-oxazolidin-2-one
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Record name 4,4-DIMETHYL-1,3-OXAZOLIDIN-2-ONE
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Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,3-oxazolidin-2-one involves its ability to inhibit protein synthesis by binding to ribosomes. This binding prevents the formation of the initiation complex, thereby inhibiting the translation process . The compound targets the bacterial ribosome, making it effective against certain bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Thermal Stability and Degradation Kinetics

Table 2: Thermal Degradation Profiles
Compound Degradation Precursor Temperature Range (°C) Key Degradation Products Rate Dependency References
DMOZD AMP 120–150 None (stable end-product) AMP concentration
MEA Monoethanolamine 100–150 Pyrrole, dimethylformamide CO₂ and MEA concentrations
  • Stability: DMOZD is a stable end-product of AMP degradation, unlike monoethanolamine (MEA), which degrades into multiple byproducts (e.g., pyrrole) .
  • Kinetics : DMOZD formation is linearly dependent on AMP concentration, whereas MEA degradation correlates with both amine and CO₂ levels .

Physicochemical Properties

Table 3: Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP References
DMOZD 129.16 Not reported Water-miscible (aqueous) ~1.2
3-(2-Bromopropanoyl)-DMOZD 249.12 45–47 Ethanol, dichloromethane 1.19
3-Chloro-4,4-dimethyl-2-oxazolidinone 149.57 Not reported Organic solvents 1.1
  • Solubility : DMOZD’s aqueous solubility contrasts with brominated/chlorinated derivatives, which prefer organic solvents, reflecting substituent polarity .
  • LogP : All compounds exhibit moderate lipophilicity (LogP ~1.1–1.2), suitable for organic synthesis .

Biological Activity

4,4-Dimethyl-1,3-oxazolidin-2-one is a cyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11NOC_6H_{11}NO and features a five-membered oxazolidinone ring. Its structure allows for unique interactions with biological molecules, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis by interacting with ribosomal RNA .

Toxicity and Dosage Effects

The biological activity of this compound varies significantly with dosage. At lower concentrations, it demonstrates minimal toxicity while effectively inhibiting the growth of pathogens. However, higher doses can lead to adverse effects such as toxicity and lethargy in animal models.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within cells. The compound is capable of forming hydrogen bonds with biological macromolecules, which may disrupt their normal functions .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. The study concluded that the compound could be a potential candidate for developing new antibacterial agents.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
ToxicityDose-dependent effects
Protein Synthesis InhibitionDisruption via rRNA interaction

Applications in Medicine and Industry

The compound's unique properties make it suitable for various applications:

Pharmaceutical Development : Ongoing research is exploring its potential as a pharmaceutical intermediate in synthesizing new drugs.

Agricultural Use : Its role as a building block in creating agrochemicals suggests potential applications in herbicides and pesticides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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